3-Tert-butylbiphenyl-2-ol
Description
3-Tert-butylbiphenyl-2-ol (CAS: 2416-98-0, molecular formula: C₁₆H₁₈O) is a phenolic compound featuring a biphenyl backbone with a hydroxyl group at position 2 and a tert-butyl substituent at position 3 of the benzene ring (Figure 1). The tert-butyl group confers steric bulk and lipophilicity, while the hydroxyl group enables hydrogen bonding and acidity typical of phenolic compounds.
Properties
IUPAC Name |
2-tert-butyl-6-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-16(2,3)14-11-7-10-13(15(14)17)12-8-5-4-6-9-12/h4-11,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVMQDBXJZKLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178868 | |
| Record name | 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416-98-0 | |
| Record name | 3-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2416-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,1-Dimethylethyl)(1,1'-biphenyl)-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,1-dimethylethyl)[1,1'-biphenyl]-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-Tert-butylbiphenyl-2-ol is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of this compound's significance in biological and toxicological contexts.
Chemical Structure and Properties
This compound features a biphenyl structure with a tert-butyl group and a hydroxyl group attached at specific positions. Its chemical formula is . The presence of the hydroxyl group suggests potential interactions with biological systems, particularly through hydrogen bonding and hydrophobic interactions.
Biological Activities
1. Antioxidant Properties
Research indicates that biphenyl derivatives, including this compound, exhibit significant antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Toxicological Studies
A notable case study involved the accidental intoxication of a 20-year-old male due to the consumption of mead contaminated with high levels of 3,4',5,6'-tetra-tert-butylbiphenyl-2,3'-diol, a related compound. Symptoms included prolonged nausea and vomiting without significant organ damage. This case highlights the need for further research into the toxicological profiles of biphenyl derivatives .
Case Studies
Case Study: Alimentary Intoxication
In a reported case of alimentary intoxication, a patient exhibited symptoms after consuming contaminated mead. Gas chromatography confirmed the presence of high concentrations of 3,4',5,6'-tetra-tert-butylbiphenyl-2,3'-diol in biological samples. The patient experienced persistent symptoms for two weeks, but follow-up tests showed no lasting organ damage or abnormalities in blood chemistry . This incident underscores the importance of understanding the potential health risks associated with biphenyl derivatives.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving biphenyl precursors. One method includes the use of Grignard reagents to introduce the tert-butyl group followed by hydroxylation reactions to form the desired alcohol .
Comparative Biological Activity Table
| Compound | Antioxidant Activity | Toxicity Level | Notable Effects |
|---|---|---|---|
| This compound | Moderate | Low | Potential neuroprotective effects |
| 3,4',5,6'-Tetra-tert-butylbiphenyl-2,3'-diol | High | Moderate | Nausea and vomiting upon high exposure |
Comparison with Similar Compounds
Key Structural Features:
- Biphenyl core: Enhances rigidity and thermal stability compared to monoaromatic phenols.
- Hydroxyl group at position 2 : May influence acidity (pKa) and reactivity in substitution or oxidation reactions.
Structural Analogs and Their Properties
The following tert-butyl-substituted phenolic compounds are structurally related to 3-Tert-butylbiphenyl-2-ol (Table 1):
Table 1 : Structural analogs and their distinguishing features.
Comparative Analysis
Lipophilicity and Solubility :
- The biphenyl core in this compound increases molecular weight (226.3 g/mol) and lipophilicity compared to monoaromatic analogs like 4-tert-butylphenol (150.2 g/mol). This reduces water solubility and enhances affinity for nonpolar matrices, making it suitable for polymer stabilization .
- Substituent position impacts solubility: Para-substituted tert-butylphenols (e.g., 4-tert-butylphenol) exhibit higher water solubility than ortho-substituted derivatives due to reduced steric hindrance .
Acidity and Reactivity :
- The hydroxyl group’s acidity (pKa) is influenced by substituents.
- Steric hindrance from the tert-butyl group in this compound may slow electrophilic substitution reactions at the ortho position compared to less hindered analogs.
Thermal Stability :
- Biphenyl derivatives generally exhibit higher thermal stability than monoaromatic phenols due to extended conjugation and rigidity. This property is advantageous in high-temperature applications like lubricant additives .
Toxicity and Environmental Impact :
- Limited data exists for this compound, but tert-butylphenols are often associated with moderate toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
